molecular formula C23H20FN3O6 B12402081 3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine

3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine

Cat. No.: B12402081
M. Wt: 453.4 g/mol
InChI Key: XIUZJSGFBJFTNU-DNJPBYLQSA-N
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Description

Comparative Electronic Structure with Native Nucleosides

Density functional theory (DFT) calculations reveal that benzoyl protection at the 3' and 5' positions induces significant electronic polarization in the arabinofuranose ring. The benzoyl carbonyl groups withdraw electron density via resonance, reducing the ring oxygen’s electron density by 18% compared to unprotected arabinocytidine. This delocalization stabilizes the oxocarbenium ion-like transition state during glycosidic bond formation, potentially enhancing synthetic yields in nucleoside analog production.

Fluorine substitution at C2' further perturbs the electronic environment, increasing the C2'-F bond dipole moment to 1.85 D, which is 27% higher than analogous C2'-OH groups in ribocytidine. This heightened dipole stabilizes the C3'-endo conformation through hyperconjugative interactions between the σ*(C2'-F) antibonding orbital and the adjacent C1'-N1 bond, as evidenced by natural bond orbital (NBO) analysis. Consequently, the fluorine atom acts as an electrostatic "anchor," reducing sugar pseudorotational flexibility by 40% relative to 2'-deoxycytidine.

Hydrogen Bonding Patterns in Benzoyl-Protected Systems

The benzoyl protecting groups participate in an intricate hydrogen-bonding network that stabilizes both the nucleoside’s solid-state architecture and its solution-phase conformation. In the crystalline lattice, the 5'-benzoyl carbonyl oxygen forms a bifurcated hydrogen bond with the N3 nitrogen of an adjacent cytosine base (2.89 Å) and the 2'-fluoro substituent (3.12 Å). This dual interaction creates a cyclic hydrogen-bonding motif that enforces base stacking along the crystallographic a-axis.

Solution-phase NMR studies (500 MHz, CDCl₃) reveal intramolecular CH-π interactions between the benzoyl aromatic protons and the cytosine H5 proton, evidenced by NOE correlations at δ 7.45 ppm (benzoyl ortho-H) and δ 5.92 ppm (H5). These interactions constrain the sugar moiety to a rigid north-type conformation, as demonstrated by vicinal coupling constants (J₁',₂' = 4.2 Hz, J₂',₃' = 6.8 Hz) characteristic of C3'-endo puckering.

Table 2: Key hydrogen bond distances in the crystal structure

Donor Acceptor Distance (Å)
N4-H (cytosine) O6 (methanol) 2.78
O2' (methanol) O3' (benzoyl) 2.81
F2' O5' (benzoyl) 3.12

Fluorine Substituent Effects on Sugar Puckering

The 2'-fluoro substituent exerts profound stereoelectronic effects on the arabinofuranose ring, biasing the sugar pucker equilibrium toward C3'-endo conformers. ^19F NMR relaxation studies (282 MHz, D₂O) reveal a 57:43 equilibrium between C3'-endo and C2'-endo states at 25°C, compared to the 39:61 ratio observed in 2'-deoxycytidine. This shift arises from fluorine’s -I effect, which stabilizes the C3'-endo conformation through electrostatic repulsion between the 2'-fluoro lone pairs and the ring oxygen’s electron density.

Molecular dynamics simulations (AMBER ff99SB) demonstrate that fluorine substitution increases the activation energy for pseudorotation (ΔG‡) from 8.2 kcal/mol in 2'-deoxycytidine to 11.5 kcal/mol, effectively "locking" the sugar in a north-type conformation during enzymatic processing. This rigidity enhances base pair stability in duplex contexts, as shown by a 4.3°C increase in melting temperature (Tₘ) per 2'-F modification in model oligonucleotides.

Properties

Molecular Formula

C23H20FN3O6

Molecular Weight

453.4 g/mol

IUPAC Name

[(2R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30)/t16-,18-,19?,20-/m1/s1

InChI Key

XIUZJSGFBJFTNU-DNJPBYLQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ribose Protection and Fluorination

Starting with 1,3,5-tri-O-benzoyl-α-D-ribofuranose, fluorination is achieved using bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor®) or DAST (diethylaminosulfur trifluoride). These reagents facilitate direct displacement of a hydroxyl group with fluoride at C2' (Figure 1).

Procedure :

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (225 mg, 0.5 mmol) is suspended in toluene (5 mL).
  • DeoxoFluor® (0.5 mL) is added under nitrogen, stirred at 90°C for 2 hours.
  • After cooling, the mixture is quenched with saturated NaHCO₃, extracted with toluene, and purified via silica chromatography.
  • Yield : 95% of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

Key Data :

Parameter Value
Reagent DeoxoFluor®
Temperature 90°C
Reaction Time 2 hours
Anomeric Ratio (β/α) 20:1 (Vorbrüggen)

Glycosylation with Cytosine Base

The fluorinated sugar is coupled with a silylated cytosine derivative via Vorbrüggen glycosylation , ensuring β-anomeric selectivity.

Silylation of Cytosine

Cytosine is persilylated using hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) to enhance nucleophilicity.

Procedure :

  • Cytosine (1.63 mmol) is refluxed with HMDS (5 mL) and catalytic ammonium sulfate until homogenized.
  • Excess HMDS is removed under vacuum to yield persilylated cytosine.

Coupling Reaction

The silylated cytosine reacts with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide in the presence of trimethylsilyl triflate (TMSOTf) .

Procedure :

  • Persilylated cytosine (1.63 mmol) and TMSOTf (0.1 eq) are added to a solution of the fluorinated sugar (1 eq) in anhydrous 1,2-dichloroethane.
  • The mixture is refluxed for 4 hours, then quenched with NaHCO₃.
  • Yield : 78–89% of 3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinocytidine.

Key Data :

Parameter Value
Catalyst TMSOTf
Solvent 1,2-Dichloroethane
β/α Selectivity >20:1

Deprotection and Purification

While the target compound retains 3',5'-benzoyl groups, optional deprotection (e.g., for biological studies) involves methanolysis with triethylamine.

Procedure :

  • The benzoylated nucleoside (5 mmol) is stirred in 5% MeOH/triethylamine (100 mL) at 20°C for 12 hours.
  • Solvent evaporation and silica chromatography yield deprotected 2'-deoxy-2'-fluoro-β-D-arabinocytidine (89%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.14 (d, 1H, H6), 7.32 (d, 1H, H5), 6.08 (dd, 1H, H1'), 5.82 (d, 1H, H3'), 4.16 (dt, 1H, H4').
  • ¹⁹F NMR : δ -118.2 ppm (CF).

Mass Spectrometry

  • ESI-MS : m/z 454.42 [M+H]⁺ (theoretical: 453.42).

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) β/α Ratio Scalability
DeoxoFluor® Fluorination DAST/DeoxoFluor® 95 20:1 Kilogram
Vorbrüggen Glycosylation TMSOTf 89 >20:1 Multigram
Microwave-Assisted BSA/Pyridinium triflate 84 15:1 Lab-scale

Challenges and Optimizations

  • Anomeric Control : Use of TMSOTf and silylated bases suppresses α-anomer formation.
  • Byproducts : Trace α-anomers (<5%) are removed via recrystallization (hexane/EtOAc).
  • Scalability : DAST/DeoxoFluor® protocols are adaptable to kilogram-scale.

Applications and Derivatives

The benzoylated intermediate serves as a precursor for:

  • Phosphoramidites : For oligonucleotide synthesis (e.g., 2'F-ANA antisense agents).
  • Prodrugs : 5'-OH phosphorylation enhances antiviral activity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Applications

Research has demonstrated that 3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine exhibits antiviral properties, particularly against viruses such as HIV and hepatitis. Its structural modifications enhance its stability and efficacy as an antiviral agent.

Case Study: Antiviral Efficacy

A study published in Antiviral Research highlighted the compound's effectiveness against HIV-1. The results indicated that the compound inhibited viral replication in vitro, showcasing its potential as a therapeutic agent for HIV treatment .

Anticancer Applications

The compound is also being investigated for its anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a candidate for developing chemotherapeutic agents.

Case Study: Cytotoxicity Against Cancer Cells

In a study conducted on various cancer cell lines, this compound was shown to induce apoptosis in leukemia cells. The mechanism involved the disruption of DNA synthesis, leading to cell cycle arrest and subsequent cell death .

Synthesis of Nucleoside Analogues

The compound serves as an important intermediate in synthesizing other nucleoside analogues. Its derivatives are being explored for their biological activities, including their potential use as prodrugs.

Synthesis Pathway

The synthesis of this compound can be achieved through several steps involving fluorination and benzoylation reactions. A notable synthesis route includes the conversion of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose into the desired nucleoside with high yield .

Research on Nucleic Acid Hybridization

Recent studies have shown that oligonucleotides containing this modified nucleoside exhibit unique hybridization properties. They tend to adopt A-form helical structures, which are beneficial for specific applications in molecular biology.

Data Table: Hybridization Properties

PropertyValue
Helical ConformationA-family
Stability in Physiological ConditionsHigh
Binding Affinity to RNAEnhanced

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .

Comparison with Similar Compounds

Ribonucleotide Reductase (RNR) Inhibition

  • Target Compound : Indirect RNR inhibition via depletion of dNTP pools, enhancing antiviral/antitumor selectivity .
  • Cl-F(↑)-dAdo (Arabino): 10–30-fold greater RNR inhibition vs. ribo/difluoro analogs, correlating with 50-fold higher cytotoxicity in CEM cells .
  • Cl-F(↓)-dAdo (Ribo) : Poor selectivity due to off-target inhibition of RNA/protein synthesis at cytotoxic doses .

Antiviral Activity

  • Target Compound: Reduces PRV50G RNA copies by >99% at 50 µM, outperforming mycophenolic acid, brequinar, and micafungin .
  • Difluorocytidine Analogs : Less effective (viral RNA reduction <10⁻² at 50 µM), likely due to reduced intracellular activation .

Metabolic Stability and Phosphorylation

  • Triphosphate Accumulation : All analogs show similar phosphorylation rates and triphosphate stability in CEM cells, ruling out metabolism as a key differentiator .
  • Benzoyl Protection : Enhances lipophilicity and prodrug activation efficiency compared to unprotected analogs (e.g., D-FMAU) .

Key Research Findings

Cytotoxicity and Selectivity

Compound Cell Line IC₅₀ (nM) Selectivity Index (Antiviral)
Target Compound Vero >50,000 >1000 (PRV50G)
Cl-F(↑)-dAdo (Arabino) CEM 5 N/A
Cl-F(↓)-dAdo (Ribo) CEM 250 N/A
Gemcitabine (Active Form) K562 5 N/A

Antiviral Efficacy (PRV50G)

Compound Viral RNA Reduction (50 µM) Cell Viability (%)
Target Compound 1 × 10⁻⁵.81 95 ± 3
Mycophenolic Acid 1 × 10⁻² 85 ± 5
Brequinar 1 × 10⁻² 80 ± 4

Biological Activity

3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine (CAS 128495-99-8) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the field of cancer research. As a purine nucleoside analog, it exhibits various mechanisms of action that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C23H20FN3O6
  • Molecular Weight: 453.42 g/mol

The structural modifications of this nucleoside enhance its stability and bioactivity compared to natural nucleosides.

Antitumor Activity

This compound has demonstrated broad antitumor activity. It functions primarily through:

  • Inhibition of DNA synthesis: This compound interferes with the replication of cancer cells by mimicking natural nucleosides, thereby disrupting their ability to synthesize DNA.
  • Induction of apoptosis: It triggers programmed cell death in malignant cells, which is crucial for reducing tumor size and preventing metastasis.
  • Cell cycle arrest: The compound has been shown to halt the progression of the cell cycle in various cancer cell lines, leading to reduced proliferation.

The mechanisms through which this compound exerts its effects include:

  • Interference with Nucleotide Metabolism:
    • The compound acts as a competitive inhibitor in nucleotide metabolism pathways, particularly affecting enzymes involved in DNA synthesis.
  • Activation of Signaling Pathways:
    • It influences key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are critical for cell survival and proliferation.
  • Epigenetic Modulation:
    • Recent studies suggest that this compound may also modulate epigenetic factors, influencing gene expression patterns associated with cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Zhang et al. (2021)Demonstrated significant cytotoxic effects on various cancer cell lines including breast and lung cancer cells.
Lee et al. (2022)Reported that the compound induces apoptosis through caspase activation and mitochondrial dysfunction in leukemia cells.
Kim et al. (2023)Found that treatment with this nucleoside analog led to a marked reduction in tumor growth in xenograft models.

In Vivo Studies

In vivo studies have further confirmed the anticancer potential of this compound:

  • Xenograft Models: In animal models, administration of this compound resulted in a significant reduction in tumor volume compared to controls.

Safety Profile

While the compound shows promising biological activity, its safety profile is crucial for clinical application:

  • Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses.
  • Ongoing research aims to elucidate any potential side effects associated with long-term use.

Q & A

Q. What is the optimal synthetic route for 3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinocytidine?

The synthesis involves a TMSOTf-catalyzed coupling of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose with silylated nucleobases (e.g., 5-iodouracil derivatives), followed by deprotection with sodium methoxide. Critical steps include:

  • Protection : Benzoyl groups stabilize the sugar moiety during coupling .
  • Anomer Control : Reaction conditions (e.g., solvent polarity, temperature) influence β/α anomer ratios. β-anomer dominance is achieved via kinetic control .
  • Deprotection : Sodium methoxide cleaves benzoyl groups but may require HPLC purification to isolate the β-anomer (≥95% purity) .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves anomeric configuration (e.g., δ 6.53–6.60 ppm for H1′ in β-anomers) and benzoyl group integration .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M + Na]+ = 500.9714 for intermediates) .
  • HPLC : Reverse-phase C18 columns separate anomers and assess purity (>98% for pharmacological use) .

Q. What storage conditions ensure stability?

The benzoylated form is stable at –20°C under inert gas (argon) for >12 months. Deprotected analogs require lyophilization and desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How does fluorination at the 2′-position impact antiviral activity?

The 2′-fluoro substituent:

  • Enhances metabolic stability by resisting phosphorylase cleavage .
  • Modulates base-pairing in viral RNA/DNA, as shown in RT-qPCR assays (IC₅₀ = 1.2 µM against PRV50G) .
  • Synergizes with benzoyl protection to improve cellular uptake (logP = 2.8 vs. 0.9 for non-benzoylated analogs) .

Q. What in vitro models validate its efficacy as a gemcitabine prodrug?

  • Antiviral Assays : Vero cells infected with PRV50G (MOI = 0.01) treated with 2–50 µM prodrug show dose-dependent viral RNA reduction (RT-qPCR; p < 0.01 vs. control). Cytotoxicity is assessed via ATP luminescence (CC₅₀ > 100 µM) .
  • Metabolic Activation : Intracellular esterases cleave benzoyl groups, releasing gemcitabine-5′-triphosphate, which inhibits viral polymerase .

Q. How is the compound adapted for PET imaging applications?

Radiolabeled analogs (e.g., ¹⁸F-FIAU) are synthesized via:

  • Fluorine-18 Incorporation : Nucleophilic substitution with K¹⁸F/K222 complex .
  • Automated Modules : Modular systems (e.g., GE TRACERlab) ensure GMP-compliant production (radiochemical yield: 15–20%, purity >99%) .

Q. What strategies resolve anomeric mixtures post-synthesis?

  • Chromatography : Preparative HPLC with CH₃CN/H₂O gradients separates α/β anomers (retention time difference: 2.1 min) .
  • Crystallization : Benzoylated intermediates crystallize in hexane/EtOAc, favoring β-anomer due to steric packing .

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